molecular formula C21H20O5 B3538851 3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B3538851
M. Wt: 352.4 g/mol
InChI Key: UMKTWDWUHKAZIE-UHFFFAOYSA-N
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Description

3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative intended for research and development purposes. This compound features a coumarin core structure substituted with an ethyl group at the 3-position, a methyl group at the 4-position, and a 2-(3-methoxyphenyl)-2-oxoethoxy side chain at the 7-position. This specific molecular architecture suggests potential for investigation in various scientific fields. Researchers may explore its properties as a fluorescent probe or tag due to the inherent photophysical characteristics of the coumarin scaffold . The extended conjugated system introduced by the substituents could modify its electronic properties, making it a candidate for material science applications. Furthermore, the structural motif is of interest in medicinal chemistry for probing biological pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate precautions and in accordance with their institution's safety protocols. Specific data regarding solubility, stability, and mechanism of action for this exact compound should be verified by the researcher prior to use.

Properties

IUPAC Name

3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-4-17-13(2)18-9-8-16(11-20(18)26-21(17)23)25-12-19(22)14-6-5-7-15(10-14)24-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKTWDWUHKAZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC(=CC=C3)OC)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions

    Formation of Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl bromide and a base such as potassium carbonate.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group is typically introduced via a nucleophilic substitution reaction, where 3-methoxyphenol reacts with an appropriate electrophile, such as an acyl chloride, under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The structure of this compound features a chromenone backbone with ethyl and methoxyphenyl substituents, which contribute to its unique properties and reactivity.

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of chromenone compounds exhibit significant anticancer properties. For instance, studies have shown that compounds structurally related to 3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects
Chromone derivatives have been studied for their anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The presence of the methoxy group is believed to enhance the anti-inflammatory activity by modulating the expression of pro-inflammatory cytokines .

Synthetic Methodologies

Synthesis of Novel Derivatives
The compound serves as a key intermediate in synthesizing novel chromenone derivatives with enhanced biological activities. Methods involving the modification of the ethyl and methoxy groups have been explored to improve pharmacological profiles .

Catalytic Applications
Recent studies have investigated the use of chromenone derivatives as catalysts in organic reactions, such as Michael additions and aldol reactions. The unique electronic properties imparted by the substituents allow for increased reactivity and selectivity in these transformations .

Biological Studies

Enzyme Inhibition
Research has demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Antioxidant Properties
The antioxidant capacity of chromenones has been a subject of interest due to their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress-related diseases .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several chromenone derivatives, including this compound, and evaluated their anticancer activity against various cancer cell lines. The results showed that these compounds significantly reduced cell viability and induced apoptosis through the mitochondrial pathway .

Case Study 2: Anti-inflammatory Mechanism

A study conducted by researchers at a leading university explored the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed that treatment with the compound significantly decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism by which 3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with specific enzymes or receptors to exert anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Substituent Variations at Position 3

  • 3-(3,4-Dimethoxyphenyl)-substituted coumarin (): Substituent: Bulky 3,4-dimethoxyphenyl group. Molecular weight: 460.48 g/mol vs. ~368.38 g/mol for the target compound. Impact: Increased steric hindrance may reduce metabolic clearance but limit membrane permeability.
  • 3-Benzyl-substituted coumarins (): Example: 3-Benzyl-7-[2-(3,3-dinitroazetidin-1-yl)-2-oxoethoxy]-4-methylcoumarin (Compound 5). Substituent: Benzyl group introduces aromaticity and a nitroazetidine moiety. Biological activity: Nitric oxide (NO) donor properties due to dinitroazetidine, showing anti-cholestasis efficacy . Melting point: 82.5–84.5°C (Compound 5) vs. likely lower for the target compound due to simpler alkyl groups.

Substituent Variations at Position 7

  • 7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-substituted coumarins ():

    • Example: 4-(4-Methoxyphenyl)-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one ().
    • Substituent: 4-Methoxyphenyl vs. 3-methoxyphenyl in the target compound.
    • Impact: Para-substitution may enhance resonance stabilization, whereas meta-substitution (target) could alter binding affinity in enzymatic targets .
  • Bichromene derivatives (): Example: 8-methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one. Structure: Dual coumarin cores with extended conjugation.

Substituent Variations at Position 4

  • 4-Methyl vs. 4-(2-Methoxyethyl) ():
    • Example: 3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one.
    • Substituent: Methoxyethyl group increases hydrophilicity.
    • Impact: Improved aqueous solubility compared to the target compound’s methyl group, which prioritizes lipophilicity .

Physicochemical and Pharmacological Comparisons

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituents Solubility Profile
Target compound ~368.38 3-Ethyl, 4-methyl, 7-(3-methoxyphenyl) Moderate lipophilicity
compound 460.48 3,4-Dimethoxyphenyl, 7-(4-methoxyphenyl) Low aqueous solubility
compound (5) 497.8 ([M+H]+) 3-Benzyl, 7-dinitroazetidine Poor solubility, NO release

Key Research Findings

  • : Dinitroazetidine-coumarin hybrids exhibit potent anti-cholestasis activity (EC₅₀: 2–5 μM), attributed to NO release .
  • : 3,4-Dimethoxyphenyl-substituted coumarins show enhanced UV absorption (λmax ~320 nm), useful in photodynamic therapy .
  • : Para-substituted methoxyphenyl derivatives demonstrate higher thermal stability (decomposition >250°C) compared to meta-substituted analogs .

Q & A

Q. Table 1. Comparative Spectral Data for Key Intermediates

Intermediate¹H NMR (δ, ppm)IR (cm⁻¹)Yield (%)
7-Hydroxy-4-methylcoumarin6.25 (s, 1H), 2.40 (s, 3H)1725 (C=O), 3400 (OH)85
2-(3-Methoxyphenyl)-2-oxoethyl bromide4.80 (s, 2H), 7.35–7.50 (m, 4H)1735 (C=O), 1245 (C-O)78

Q. Table 2. Crystallographic Parameters for Structural Validation

ParameterValueSource
Space GroupP1
Unit Cell Volume814.20 ų
R Factor0.048
π-π Interactions3.6 Å

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

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